
3-Ethylcyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylcyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S . It has a molecular weight of 182.67 . The compound is used for pharmaceutical testing .
Synthesis Analysis
Sulfonyl chlorides, such as 3-Ethylcyclobutane-1-sulfonyl chloride, can be synthesized from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is suitable for the synthesis of both electron-rich and electron-deficient compounds .Molecular Structure Analysis
The InChI code for 3-Ethylcyclobutane-1-sulfonyl chloride is 1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
Sulfonyl chlorides are versatile synthetic intermediates in organic chemistry . They can be converted into numerous sulfonyl derivatives and undergo diverse desulfitative cross-couplings .Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, a derivative related to 3-Ethylcyclobutane-1-sulfonyl chloride, is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, compounds exhibiting significant antibacterial activity. This method, involving cyclo-elimination processes, is crucial in drug development for generating large numbers of molecules rapidly (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Cyclobutane Derivatives
Research demonstrates the synthesis of various cyclobutane derivatives, including 1,1-dibromo-3-ethylcyclobutane, via a series of reactions starting with alkylation and culminating in sulfonylation of alcohol. These cyclobutane derivatives have potential applications in chemical synthesis (Yao, Yu-ren, & Liu Jia-jia, 2005).
Transformations in Organic Synthesis
Methylenecyclopropylcarbinols, treated with sulfonyl chloride, undergo transformations to 3-methylenecyclobutyl sulfonates. These transformations are essential in organic chemistry, particularly in the synthesis of complex cyclobutyl structures (Shao, Li, & Shi, 2007).
Radical Sulfonylation in Organic Synthesis
Radical sulfonylation, a pivotal process in organic chemistry, involves the synthesis of sulfones, a key structure in pharmaceuticals and agrochemicals. The study discusses a redox-neutral protocol for this process, enhancing the synthesis of complex natural products and pharmaceuticals (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).
Generation of Multisubstituted Cyclobutanes
The generation of cyclobutylmagnesium carbenoids, and their subsequent alkylation, is a critical step in the synthesis of multisubstituted cyclobutanes. These compounds are valuable in various chemical syntheses (Satoh, Kasuya, Miyagawa, Nakaya, 2010).
Novel Synthesis of Anti-inflammatory Agents
A novel synthesis pathway for an anti-inflammatory agent involving sulfonylation with chlorosulfonic acid highlights the importance of sulfonyl chlorides in pharmaceutical synthesis (Urban, Jasys, Raggon, Buzon, Hill, Eggler, Weaver, 2003).
Wirkmechanismus
While the specific mechanism of action for 3-Ethylcyclobutane-1-sulfonyl chloride is not mentioned in the search results, sulphonamides, which are related compounds, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Eigenschaften
IUPAC Name |
3-ethylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQLZSTSMNBIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclobutane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


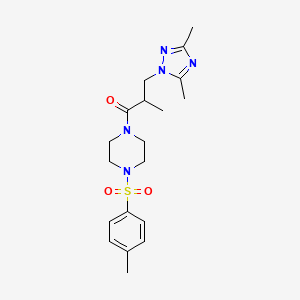
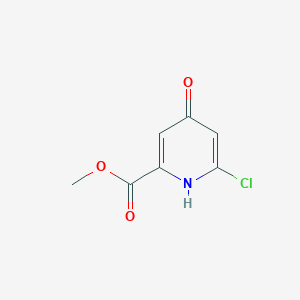
![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)
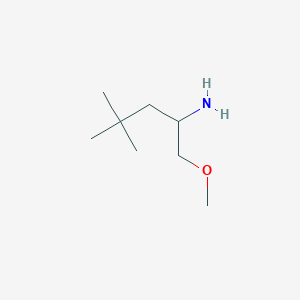
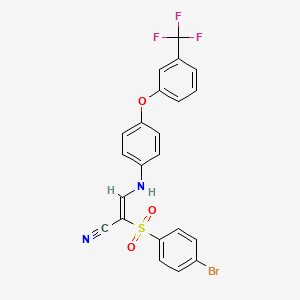
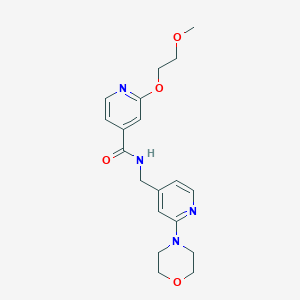
![N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2377073.png)
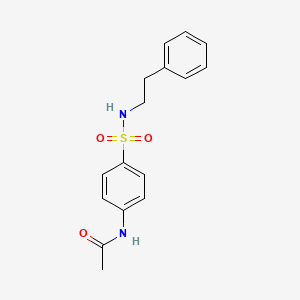
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2377075.png)
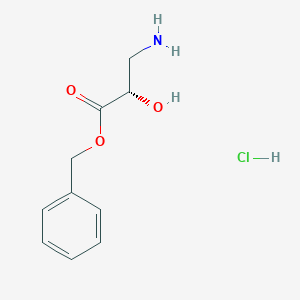
![4-fluoro-3-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2377080.png)

